

Palladium Catalysts for 3-lodoindazole Cross-Coupling: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-lodo-1,5-dimethyl-1H-indazole

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This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of 3-iodoindazoles. The indazole moiety is a prevalent scaffold in medicinal chemistry, and the functionalization of its C3-position via cross-coupling reactions is a critical strategy in the development of novel therapeutic agents. These notes cover key palladium-catalyzed reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and C-H activation couplings.

Introduction to 3-Iodoindazole Cross-Coupling

3-lodoindazole is a versatile building block for the synthesis of a wide array of functionalized indazole derivatives. The carbon-iodine bond at the C3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in creating diverse molecular libraries for drug discovery and development. Palladium catalysts, with their high efficiency and functional group tolerance, are the catalysts of choice for these reactions.[1]

Data Presentation: Comparison of Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed crosscoupling reactions of 3-iodoindazoles, providing a comparative overview of their efficiency



under different conditions.

Table 1: Suzuki-Miyaura Coupling of 3-lodoindazoles

Entry	Palladi um Cataly st	Ligand	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Pd(PPh 3)4 (5 mol%)	PPh₃	Na ₂ CO ₃ (2M aq.)	Dioxan e	120 (MW)	0.67	75-87	[2]
2	PdCl ₂ (d ppf)	dppf	K3PO4	Dioxan e/H ₂ O	100	15	Good- Excelle nt	[3]
3	Pd(OAc	SPhos	CsF	-	-	-	Good	[4]
4	PdCl ₂ (d tbpf)	dtbpf	-	IL	-	8	87	[5]
5	PdCl₂(d ppf)	dppf	-	IL	-	8	86	[5]

Table 2: Heck Coupling of 3-lodoindazoles



Entry	3- lodoi ndazo le Deriv ative	Olefin	Palla dium Catal yst	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Ref.
1	N- SEM- 3- iodoin dazole	Methyl 2- aceta midoa crylate	Pd(OA c)2	NaHC O₃	DMF	125	2	23-54	[6]
2	N-Boc- 3- iodoin dazole	Methyl acrylat e	PdCl₂(dppf)	TEA	DMF	50	2	62	[6]
3	3- lodo- 1H- indazo le	Styren e	Pd- compl ex 6 (2 mol%)	K₂CO₃	DMF	60	12	High	[7]

Table 3: Sonogashira Coupling of 3-Iodoindazoles

| Entry | 3-Iodoindazole Derivative | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---| | 1 | N-Protected-3-iodoindazole | Various terminal alkynes | $PdCl_2(PPh_3)_2$ | Cul | Et_3N | DMF | RT | - | up to 99 |[1] | 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene derivatives | Pd(II) (10 mol%) | Cul (10 mol%) | - | - | - | - | - | - | [8] |

Table 4: Buchwald-Hartwig Amination of 3-Iodoindazoles



Entry	Amin e	Palla dium Catal yst	Ligan d	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Primar y Amine s	P3	L3 (1 mol%)	LiHMD S	-	-	-	Good	[9]
2	Aniline s	Pd(OA c) ₂ (5 mol%)	Xantp hos (10 mol%)	Cs ₂ CO	p- xylene	125	2-4	up to 71	[10]

Table 5: C-H Activation/Arylation with 3-lodoindazoles

Entry	Arene /Heter oaren e	Palla dium Catal yst	Ligan d/Add itive	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Ref.
1	Indole s	Pd(OA c)2	Phosp hinoyl directi ng group, Pyridin e-type ligand	-	-	-	-	High	[11]
2	(Benz o)oxaz oles/(B enzo)t hiazol es	Pd catalys t	-	NaOtB u	DMF	120	12	Good- Excell ent	[12]



Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 3-Iodoindazole

This protocol describes the vinylation of unprotected 3-iodoindazoles using pinacol vinyl boronate under microwave irradiation.[2]

Materials:

- 3-lodo-1H-indazole
- Pinacol vinyl boronate (2 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
- 2M Aqueous sodium carbonate solution
- Dioxane

- To a microwave vial, add 3-iodo-1H-indazole (1.0 mmol), pinacol vinyl boronate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
- Add dioxane (5 mL) and the 2M aqueous sodium carbonate solution (2 mL).
- Seal the vial and place it in the microwave reactor.
- Irradiate the mixture at 120 °C for 40 minutes.
- After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-1H-indazole.

Protocol 2: Heck Coupling of N-Protected 3-Iodoindazole

This protocol details the Heck coupling of an N-SEM protected 3-iodoindazole with methyl 2-acetamidoacrylate.[6]

Materials:

- N-SEM-3-iodoindazole
- Methyl 2-acetamidoacrylate
- Palladium(II) acetate (Pd(OAc)₂)
- Sodium bicarbonate (NaHCO₃)
- Quaternary ammonium salt (phase-transfer agent)
- N,N-Dimethylformamide (DMF)

- In a reaction flask, combine N-SEM-3-iodoindazole (1.0 mmol), methyl 2-acetamidoacrylate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), NaHCO₃ (2.0 mmol), and a catalytic amount of a quaternary ammonium salt.
- Add DMF (10 mL) to the flask.
- Heat the reaction mixture to 125 °C and stir for 2 hours.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the desired dehydro-2-azatryptophan derivative.



Protocol 3: Sonogashira Coupling of N-Protected 3-Iodoindazole

This protocol outlines the Sonogashira coupling of an N-protected 3-iodoindazole with a terminal alkyne, which is crucial for achieving high yields.[1]

Materials:

- N-protected 3-iodoindazole (e.g., N-THP-3-iodoindazole)
- Terminal alkyne (e.g., phenylacetylene)
- Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- N,N-Dimethylformamide (DMF)

- To a solution of N-protected 3-iodoindazole (1.0 mmol) in DMF (10 mL), add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
- Add triethylamine (3.0 mmol) to the mixture.
- Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
- Upon completion, dilute the reaction with water and extract with diethyl ether.
- Wash the combined organic extracts with saturated aqueous ammonium chloride solution, then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude product by column chromatography to obtain the 3-alkynylindazole derivative.

Protocol 4: Buchwald-Hartwig Amination of 3lodoindazole

This protocol provides a general method for the C-N cross-coupling of 3-iodoindazoles with primary amines.[9]

Materials:

- 3-Iodo-1H-indazole
- Primary amine (e.g., aniline, benzylamine)
- Palladium precatalyst (e.g., P3)
- Ligand (e.g., L3, a biarylphosphine ligand)
- Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
- Toluene or Dioxane

- In a glovebox, to an oven-dried reaction tube, add the palladium precatalyst (1 mol%) and the ligand (1 mol%).
- Add 3-iodo-1H-indazole (1.0 mmol) and the primary amine (1.2 mmol).
- Add the solvent (e.g., toluene, 5 mL).
- Add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise to the stirred mixture.
- Seal the tube and heat the reaction at the appropriate temperature (typically 80-110 °C) for the specified time (monitor by TLC or GC-MS).
- After cooling, quench the reaction with saturated aqueous ammonium chloride.



- Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
- Concentrate the solvent and purify the residue by column chromatography to yield the Nsubstituted 3-aminoindazole.

Protocol 5: Palladium-Catalyzed Direct C-H Arylation of Arenes with 3-lodoindazole

This protocol describes a general procedure for the direct arylation of an arene using 3-iodoindazole as the arylating agent.

Materials:

- 3-lodo-1H-indazole
- Arene (e.g., benzene, thiophene)
- Palladium(II) acetate (Pd(OAc)₂)
- Ligand (e.g., P(t-Bu)₃, PCy₃)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., DMA, Toluene)

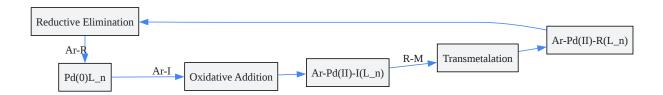
- To a reaction vessel, add 3-iodo-1H-indazole (1.0 mmol), the arene (2.0-5.0 equivalents), Pd(OAc)₂ (5-10 mol%), and the ligand (10-20 mol%).
- Add the base (2.0-3.0 equivalents) and the solvent.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction to the desired temperature (typically 100-150 °C) and stir until the reaction is complete (monitor by GC-MS or LC-MS).



- Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the 3-arylindazole.

Visualizations

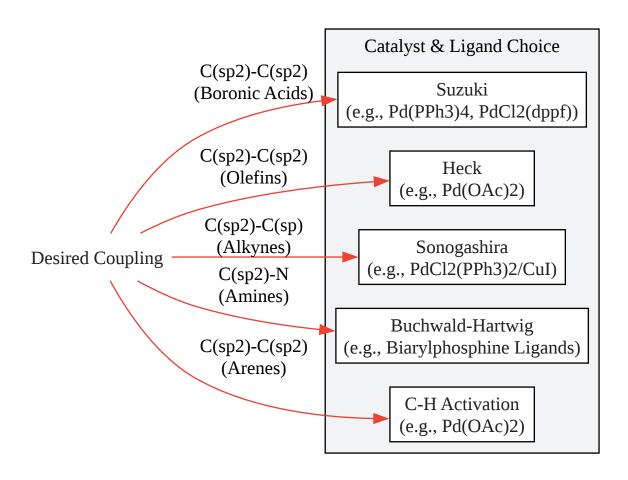
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to palladium-catalyzed cross-coupling reactions.



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Caption: General catalytic cycle for palladium-catalyzed cross-coupling.





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